N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide
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Overview
Description
N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a sulfonylamino group attached to a phenyl ring, further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide typically involves the reaction of 1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl with a sulfonyl chloride derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylamino derivatives and acetamide-containing molecules. Examples include:
- N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]methanamide
- N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]propionamide
Uniqueness
N-[4-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamido)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a sulfonylamino group with a phenyl ring and an acetamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-13(14(21)19(4)15(22)18(9)3)25(23,24)17-12-7-5-11(6-8-12)16-10(2)20/h5-8,17H,1-4H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYLBKWNVEUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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